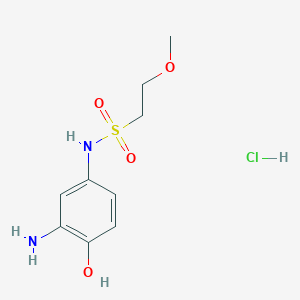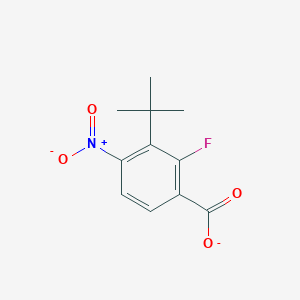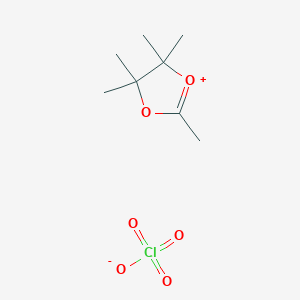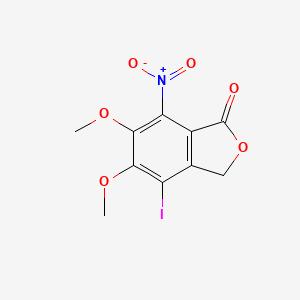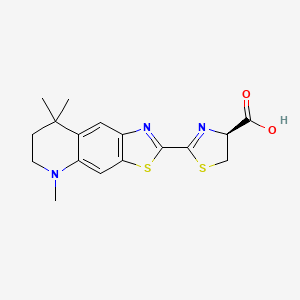
CycLuc12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CycLuc12 is a cyclic alkylaminoluciferin substrate specifically designed for firefly luciferase . This compound is known for its high sensitivity and stability, making it a valuable tool in bioluminescence assays. The molecular formula of this compound is C17H19N3O2S2, and it has a molecular weight of 361.48 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CycLuc12 involves the formation of a cyclic structure through a series of chemical reactions. The key steps include the alkylation of an aminoluciferin precursor followed by cyclization to form the cyclic alkylaminoluciferin structure. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, is common in industrial settings to achieve consistent quality .
Analyse Des Réactions Chimiques
Types of Reactions
CycLuc12 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its function as a luciferase substrate.
Common Reagents and Conditions
Oxidation: this compound can be oxidized in the presence of oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents like sodium borohydride can reduce this compound under controlled conditions.
Substitution: Nucleophilic substitution reactions can occur with this compound, where nucleophiles replace specific functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound typically results in the formation of oxyluciferin, a key intermediate in bioluminescence .
Applications De Recherche Scientifique
CycLuc12 has a wide range of applications in scientific research:
Chemistry: Used in bioluminescence assays to study enzyme kinetics and reaction mechanisms.
Biology: Employed in cell-based assays to monitor gene expression and cellular processes.
Medicine: Utilized in diagnostic assays for detecting specific biomarkers and pathogens.
Industry: Applied in high-throughput screening for drug discovery and environmental monitoring.
Mécanisme D'action
CycLuc12 functions as a substrate for firefly luciferase, an enzyme that catalyzes the oxidation of luciferin to produce light. The mechanism involves the binding of this compound to the active site of luciferase, followed by oxidation and the release of light. This bioluminescent reaction is highly sensitive and can be used to detect minute quantities of luciferase .
Comparaison Avec Des Composés Similaires
Similar Compounds
D-Luciferin: Another luciferase substrate but with a different structure and lower stability compared to CycLuc12.
Aminoluciferin: A precursor to this compound, used in similar bioluminescence assays but with different sensitivity and stability profiles.
Uniqueness of this compound
This compound stands out due to its cyclic structure, which provides enhanced stability and sensitivity in bioluminescence assays. This makes it a preferred choice for applications requiring high precision and reliability .
Propriétés
Formule moléculaire |
C17H19N3O2S2 |
|---|---|
Poids moléculaire |
361.5 g/mol |
Nom IUPAC |
(4S)-2-(5,8,8-trimethyl-6,7-dihydro-[1,3]thiazolo[4,5-g]quinolin-2-yl)-4,5-dihydro-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C17H19N3O2S2/c1-17(2)4-5-20(3)12-7-13-10(6-9(12)17)18-15(24-13)14-19-11(8-23-14)16(21)22/h6-7,11H,4-5,8H2,1-3H3,(H,21,22)/t11-/m1/s1 |
Clé InChI |
KNODTRNYUXCDTA-LLVKDONJSA-N |
SMILES isomérique |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=N[C@H](CS4)C(=O)O)C)C |
SMILES canonique |
CC1(CCN(C2=CC3=C(C=C21)N=C(S3)C4=NC(CS4)C(=O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



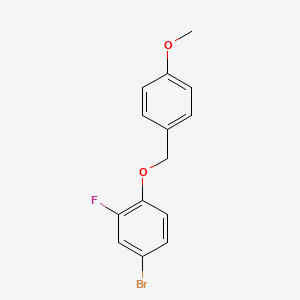
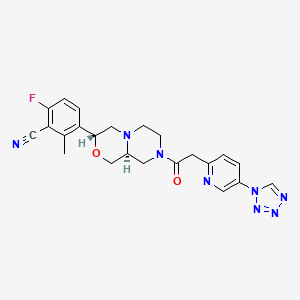
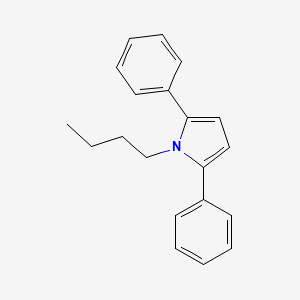
![4-[2-(Naphthalen-2-yl)ethenyl]-1,1'-biphenyl](/img/structure/B14761281.png)
![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
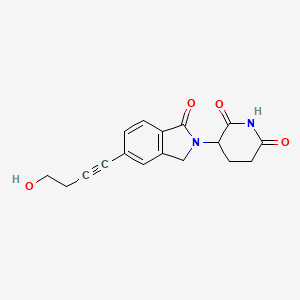
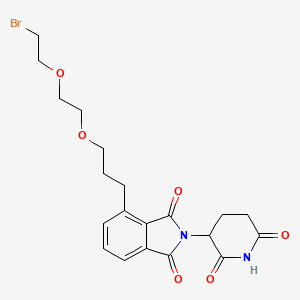
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)

